molecular formula C21H29N3O2S B6503308 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea CAS No. 1428365-51-8

1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea

Cat. No.: B6503308
CAS No.: 1428365-51-8
M. Wt: 387.5 g/mol
InChI Key: KXCAZBRLZWDRPZ-UHFFFAOYSA-N
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Description

The compound 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea features a urea core flanked by two distinct moieties:

  • 4-Methoxyphenethyl group: Enhances lipophilicity and may influence metabolic stability.

This architecture positions the compound within a class of urea derivatives explored for diverse therapeutic applications, including kinase inhibition, GPCR modulation, and central nervous system (CNS) targeting.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-26-19-6-4-17(5-7-19)8-11-22-21(25)23-12-15-24-13-9-18(10-14-24)20-3-2-16-27-20/h2-7,16,18H,8-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCAZBRLZWDRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Urea Linkers

1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea
  • Key Differences : Replaces the piperidine-thiophene group with a pyrrole-carbonylphenyl moiety.
  • Synthesis : Synthesized via carbamate intermediates or direct carbonylation using triphosgene, yielding up to 72% .
  • Properties : The pyrrole-carbonyl group may reduce metabolic stability compared to the thiophene-piperidine group, which is more resistant to oxidative degradation .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea
  • Key Differences : Contains a pyridinylmethyl thioether and a trifluoromethyl-chlorophenyl group.
1-Methyl-3-(5-nitropyridin-2-yl)urea Derivatives
  • Key Differences : Nitropyridine substituents instead of aromatic or heterocyclic groups.
  • Biological Activity : Demonstrated glucokinase activation and analgesic properties, suggesting urea’s role in modulating enzymatic activity .

Piperidine-Thiophene Derivatives

1-[2-(4-Methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea
  • Key Differences : Incorporates a sulfamoyl-thiophene group and methylpiperidine.
  • Properties : Sulfonamide groups improve aqueous solubility and pharmacokinetic profiles, which the target compound may lack .
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl) Derivatives
  • Key Differences : Trifluoromethylphenyl substituent enhances hydrophobic interactions.

Pharmacokinetic and Pharmacodynamic Considerations

Compound Key Features Potential Advantages
Target Compound Piperidine-thiophene, 4-methoxyphenethyl Balanced lipophilicity, conformational flexibility for receptor binding.
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-urea Pyrrole-carbonylphenyl Moderate metabolic stability; synthetic versatility.
Piperidine-sulfonamide Derivatives Sulfonamide-thiophene Enhanced solubility, improved PK/PD profiles.
Trifluoromethyl-containing Ureas CF3 groups Increased metabolic stability and target affinity.

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